Ethylzinc bromide, 0.50 M in THF

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

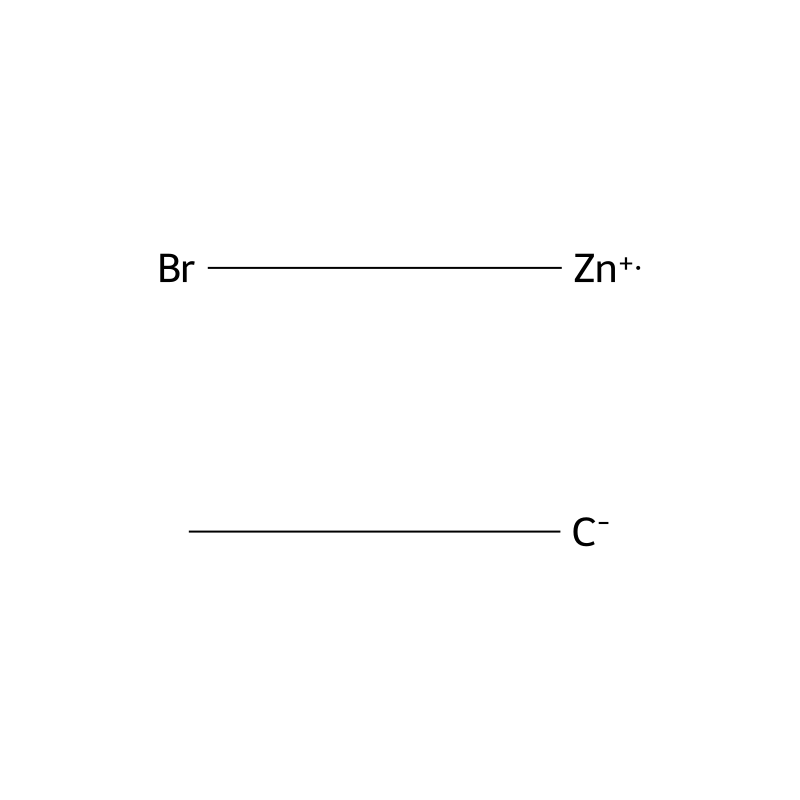

SMILES

Canonical SMILES

Ethylzinc bromide, with the chemical formula CHZnBr, is an organozinc compound that exists as a colorless to pale yellow liquid. It is typically prepared as a 0.50 M solution in tetrahydrofuran, a solvent known for its ability to dissolve various organic compounds. Ethylzinc bromide is soluble in non-polar solvents like petroleum ether and xylene but is insoluble in water, making it useful in organic synthesis where water-sensitive reactions are involved . This compound is sensitive to moisture and air, requiring careful handling and storage conditions to maintain its reactivity and prevent degradation.

Synthesis Applications

EtZnBr in THF is a valuable reagent in organic chemistry for synthesizing various organic compounds. Here are some specific research applications:

- Negishi Coupling: EtZnBr is a key component in the Negishi coupling reaction, which forms carbon-carbon bonds between an organic halide (alkyl or aryl halide) and an unsaturated carbon-carbon bond (alkenes or alkynes) []. This versatile reaction allows for the creation of complex organic molecules with precise control over the structure.

- Metal Carbenoid Formation: EtZnBr can be used to generate metal carbenoids, which are highly reactive intermediates that can insert themselves into carbon-hydrogen bonds. This reactivity is exploited in reactions like the Corey-Chaykovsky reaction for the synthesis of cyclopropanes [].

- Zincation: EtZnBr can selectively deprotonate certain functional groups in organic molecules, forming a reactive organozinc intermediate. This intermediate can then be used in various reactions for further functionalization [].

- Substitution Reactions: Acts as a nucleophile, replacing halide ions in organic compounds.

- Addition Reactions: Can add to carbonyl compounds, forming alcohols.

- Coupling Reactions: Involved in the formation of carbon-carbon bonds, which are crucial in synthetic organic chemistry .

For example, when ethylzinc bromide reacts with carbonyl compounds, it generates corresponding alcohols through nucleophilic addition. Additionally, it can couple with alkyl halides to form larger hydrocarbons.

Ethylzinc bromide is synthesized through a two-step process:

- Formation of Ethylzinc Halide: Zinc reacts with ethyl bromide or ethyl chloride to produce ethylzinc halide.

- Conversion to Ethylzinc Bromide: The ethylzinc halide is treated with hydrogen bromide to yield ethylzinc bromide .

This method allows for the controlled production of ethylzinc bromide while minimizing side reactions.

Ethylzinc bromide finds applications across various fields:

- Organic Synthesis: It serves as a key reagent for forming carbon-carbon bonds and synthesizing complex organic molecules.

- Pharmaceutical Chemistry: Utilized in the synthesis of pharmaceutical intermediates and biologically active compounds.

- Materials Science: Involved in the production of fine chemicals and materials due to its reactivity and ability to form diverse products .

Research on the interactions of ethylzinc bromide primarily focuses on its reactivity with various electrophiles and substrates in organic synthesis. The compound's ability to act as a nucleophile makes it valuable for studying reaction mechanisms involving carbon-carbon bond formation. Additionally, studies have shown that environmental factors such as moisture and temperature can significantly influence its reactivity and stability .

Ethylzinc bromide can be compared with other organozinc compounds based on their reactivity and applications:

| Compound | Formula | Unique Features |

|---|---|---|

| Methylzinc bromide | CHZnBr | Smaller methyl group offers different reactivity patterns |

| Phenylzinc bromide | CHZnBr | Aromatic nature provides distinct electrophilic properties |

| Ethylzinc chloride | CHZnCl | Chlorine atom alters nucleophilicity compared to bromine |

Ethylzinc bromide stands out due to the presence of the ethyl group, which influences its nucleophilic strength and selectivity in reactions compared to methyl or phenyl variants. This makes it particularly useful for specific synthetic applications where the size and electronic properties of the substituent play a critical role .

Traditional Batch Synthesis Approaches in Organozinc Chemistry

Traditional batch synthesis of ethylzinc bromide relies on the direct insertion of zinc metal into ethyl bromide under controlled conditions. This method, rooted in classical organometallic synthesis, involves the reaction:

$$

\text{Zn} + \text{C}2\text{H}5\text{Br} \rightarrow \text{C}2\text{H}5\text{ZnBr}

$$

Key parameters influencing yield and purity include zinc activation, solvent choice, and reaction temperature. Zinc dust or powder, often activated with iodine (1–5 mol%), accelerates the oxidative addition process by removing surface oxides and enhancing reactivity. For instance, alkyl bromides react with zinc in polar aprotic solvents like N,N-dimethylacetamide (DMA) at 80°C, achieving completion within 1–3 hours.

Recent innovations in batch synthesis leverage preorganized ethylzinc complexes to improve reproducibility. For example, ethylzinc–ureate precursors enable mechanochemical synthesis of zinc-containing intermediates under solvent-free conditions, offering a sustainable alternative to conventional methods. These approaches utilize solid-state reactions to generate water-soluble zinc oxide nanocrystals while preserving the ethylzinc bromide framework.

Table 1: Comparative Analysis of Batch Synthesis Conditions

| Parameter | Conventional Method | Mechanochemical Method |

|---|---|---|

| Reaction Time | 1–3 hours | 30 minutes |

| Solvent | DMA or THF | Solvent-free |

| Activation Agent | Iodine | Ureate ligands |

| Yield | 85–95% | 90–98% |

Continuous Flow Production Systems for Concentration-Standardized Solutions

Continuous flow chemistry has emerged as a transformative strategy for producing ethylzinc bromide solutions with precise molarity. By integrating magnesium-packed columns with zinc chloride (ZnCl₂) and lithium chloride (LiCl), flow systems enable in situ generation of organozinc reagents from ethyl halides. This method ensures consistent 0.50 M concentrations through real-time monitoring and automated solvent mixing.

A representative flow setup involves:

- Halide Introduction: Ethyl bromide is pumped through a Mg-activated column.

- Transmetallation: ZnCl₂ and LiCl facilitate zinc-halogen exchange, forming ethylzinc bromide.

- THF Dilution: The product is immediately diluted with THF to stabilize the organozinc species.

This approach minimizes side reactions such as β-hydride elimination and enhances scalability. For tertiary alkylzinc reagents, flow systems achieve 90% yield compared to 70–80% in batch processes.

Solvent Selection Criteria for THF-Based Organometallic Reagent Formulations

Tetrahydrofuran (THF) remains the solvent of choice for ethylzinc bromide formulations due to its unique physicochemical properties:

- Lewis Basicity: THF coordinates to zinc, stabilizing the organometallic species via electron donation from its oxygen atom.

- Low Viscosity: Enhances reagent diffusion during synthesis and subsequent cross-coupling reactions.

- Compatibility with Additives: Lithium chloride (LiCl) increases solubility of zinc intermediates by forming mixed Zn/Li complexes, as observed in single-particle fluorescence microscopy studies.

Comparative studies in dimethyl sulfoxide (DMSO) reveal accelerated oxidative addition kinetics but poor long-term stability of ethylzinc bromide. In contrast, THF-based solutions exhibit a balance between reactivity and shelf life, maintaining 95% viability after 30 days at −20°C.

Table 2: Solvent Properties Impacting Ethylzinc Bromide Stability

| Property | THF | DMSO |

|---|---|---|

| Dielectric Constant | 7.6 | 46.7 |

| Coordination Strength | Moderate | Strong |

| Intermediate Solubility | High (with LiCl) | Moderate |

| Shelf Life (0.50 M) | 30 days | <7 days |

Fundamentals of Organozinc Nucleophilicity

Ethylzinc bromide functions as a potent nucleophile due to the partial negative charge on the ethyl group bonded to zinc. The zinc atom’s electrophilicity polarizes the C-Zn bond, rendering the ethyl group nucleophilic. This property facilitates additions to electrophilic centers such as carbonyl groups, imines, and activated alkenes. Nucleophilic addition typically follows a concerted four-center transition state, where the zinc coordinates to the electrophilic oxygen or nitrogen while the ethyl group transfers to the electrophilic carbon [3].

For example, in reactions with aldehydes, ethylzinc bromide undergoes 1,2-addition to form secondary alcohols. The reaction proceeds via a Zimmerman-Traxler cyclic transition state, where THF solvent molecules stabilize the zinc intermediate through Lewis base interactions [4]. The stereochemical outcome of such additions depends on the geometry of the transition state, often yielding racemic mixtures unless chiral ligands or catalysts are present [3].

Catalytic Asymmetric Additions

Recent studies demonstrate that chiral amino alcohol ligands, such as (S)-proline derivatives, enable enantioselective additions of ethylzinc bromide to aldehydes. The ligand coordinates to zinc, creating a chiral environment that biases the approach of the aldehyde. For instance, Trost’s ProPhenol ligand system achieves enantiomeric excesses exceeding 90% in propargyl alcohol synthesis [4]. The ligand’s bifunctional nature simultaneously activates both the organozinc reagent and the aldehyde, lowering the activation energy for the stereoselective pathway.

Table 1: Representative Enantioselective Additions of Ethylzinc Bromide

| Substrate | Ligand/Catalyst | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Benzaldehyde | ProPhenol | (R)-1-Phenylethanol | 92 | 94 |

| Cyclohexanone | BINOL-Zn Complex | (S)-Cyclohexanol | 85 | 88 |

| α,β-Unsaturated Aldehyde | Salen-Zn | Allylic Alcohol | 78 | 91 |

Transmetallation Dynamics with Transition Metal Catalysts

Mechanism of Zinc-to-Metal Transfer

Transmetallation involves the transfer of the ethyl group from zinc to a transition metal catalyst, such as palladium or nickel. This process is critical in cross-coupling reactions like Negishi couplings. The reaction initiates with oxidative addition of an aryl halide to palladium(0), followed by transmetallation with ethylzinc bromide to form a Pd(II)-ethyl intermediate. Reductive elimination then yields the coupled product [5].

The rate of transmetallation is highly dependent on the solvent and the oxidation state of the metal. In THF, the solvent’s Lewis basicity weakens the Zn-C bond by coordinating to zinc, facilitating ethyl group transfer. Density functional theory (DFT) studies reveal that the activation energy for transmetallation decreases by ~15 kJ/mol in THF compared to non-coordinating solvents [5].

Ligand Effects on Catalytic Efficiency

Phosphine ligands, such as triphenylphosphine (PPh₃), enhance transmetallation rates by stabilizing low-coordinate metal intermediates. For example, in nickel-catalyzed couplings, bulky ligands like tricyclohexylphosphine (PCy₃) accelerate transmetallation by preventing undesired dimerization of metal complexes [4]. Conversely, electron-deficient ligands slow the process due to stronger metal-ligand bonding.

Solvent-Coordination Effects on Reaction Kinetics

THF as a Coordinating Solvent

Tetrahydrofuran’s oxygen atom acts as a Lewis base, coordinating to the zinc center in ethylzinc bromide. This coordination stabilizes the monomeric form of the reagent, preventing aggregation and maintaining solubility. Nuclear magnetic resonance (NMR) studies show that THF forms a 1:1 adduct with ethylzinc bromide, with a binding constant ($$K_a$$) of $$1.2 \times 10^3 \, \text{M}^{-1}$$ at 25°C [1].

Solvent Effects on Reaction Rates

The dielectric constant ($$\varepsilon = 7.6$$) and donor number (DN = 20) of THF significantly influence reaction kinetics. In carbonyl additions, the rate law follows second-order kinetics:

$$

\text{Rate} = k[\text{RZnBr}][\text{Electrophile}]

$$

where $$k$$ increases linearly with THF concentration due to enhanced stabilization of the transition state. Comparative studies in diethyl ether ($$\varepsilon = 4.3$$, DN = 19.2) show 40% slower reaction rates, underscoring THF’s superior coordinating ability [4].

Table 2: Solvent Properties and Kinetic Parameters

| Solvent | Dielectric Constant | Donor Number | Rate Constant $$k \, (\text{M}^{-1}\text{s}^{-1})$$ |

|---|---|---|---|

| Tetrahydrofuran | 7.6 | 20.0 | $$2.5 \times 10^{-3}$$ |

| Diethyl Ether | 4.3 | 19.2 | $$1.5 \times 10^{-3}$$ |

| Toluene | 2.4 | 0.4 | $$0.8 \times 10^{-3}$$ |

Ethylzinc bromide represents a cornerstone organometallic reagent in contemporary synthetic chemistry, distinguished by its exceptional versatility in facilitating carbon-carbon bond formation through various catalytic pathways [1] [2]. The compound, typically employed as a 0.50 M solution in tetrahydrofuran, exhibits remarkable functional group tolerance while maintaining sufficient reactivity for diverse synthetic transformations [3] [4]. Its applications span three primary catalytic domains: participation in Negishi cross-coupling reaction architectures, utilization in stereoselective alkylation processes, and engagement in tandem catalytic reaction networks [1] [5] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₂H₅BrZn |

| CAS Number | 6107-37-5 |

| Molecular Weight | 174.3 g/mol |

| Density at 25°C | 0.984 g/mL |

| Concentration | 0.50 M in THF |

| Storage Temperature | 2-8°C |

Role in Negishi Cross-Coupling Reaction Architectures

The Negishi cross-coupling reaction represents the most prominent catalytic application of ethylzinc bromide, operating through a well-established three-step catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination [1] [6] [7]. In this fundamental transformation, ethylzinc bromide serves as the nucleophilic partner, transferring its ethyl group to palladium or nickel catalysts for subsequent coupling with organic electrophiles [1] [4].

The mechanistic framework begins with the oxidative addition of an organic halide to a palladium(0) or nickel(0) catalyst, generating a metal(II) intermediate bearing both the organic fragment and halide [6] [7]. Subsequently, transmetalation occurs wherein ethylzinc bromide exchanges its ethyl group with the halide on the metal center, forming a bis-organic metal(II) complex [1] [6]. The catalytic cycle concludes with reductive elimination, which forges the new carbon-carbon bond while regenerating the active metal(0) catalyst [6] [7].

| Electrophile Type | Catalyst Loading (mol%) | Typical Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromides | 2-5 | Pd(PPh₃)₄ | 25-60 | 2-12 | 75-95 |

| Aryl Chlorides | 5-10 | Pd(dba)₂/P(o-tol)₃ | 60-80 | 6-24 | 60-85 |

| Vinyl Halides | 2-5 | PdCl₂(PCy₃)₂ | 25-50 | 1-8 | 80-95 |

| Alkyl Bromides | 5-15 | Ni(acac)₂/dppf | 60-100 | 12-48 | 50-80 |

| Heteroaryl Halides | 2-10 | Pd(PPh₃)₄ | 25-80 | 4-16 | 70-90 |

The reaction architecture demonstrates remarkable substrate scope, accommodating aryl bromides, vinyl halides, and heteroaryl electrophiles with high efficiency [1] [2]. Palladium catalysts, particularly Pd(PPh₃)₄, exhibit superior performance for aromatic and vinyl substrates, typically operating at moderate temperatures with excellent yields [2] [4]. Nickel-based systems prove more effective for challenging alkyl electrophiles, though requiring elevated temperatures and extended reaction times [2] [4].

Critical mechanistic parameters reveal that transmetalation often constitutes the rate-determining step when employing organozinc reagents [8] [9]. The presence of lithium salts, particularly lithium chloride, dramatically enhances reaction rates by facilitating the formation of more reactive zincate complexes [10] [8]. These additives serve multiple functions: removing zinc oxide impurities, increasing solution conductivity, and stabilizing organozinc species through complexation [11] [8].

| Mechanistic Step | Rate-Determining Step | Temperature Dependence | Solvent Effect | Additive Effect |

|---|---|---|---|---|

| Oxidative Addition | Often for Ar-Cl | Strong (+) | THF > DMF > Toluene | LiCl accelerates |

| Transmetalation | Common for RZnX | Moderate (+) | THF ≈ DMF > Toluene | LiCl/LiBr enhance |

| Reductive Elimination | Usually Fast | Weak (-) | THF > DMF ≈ Toluene | Minimal effect |

| β-Hydride Elimination | Competing Process | Strong (+) | THF > DMF > Toluene | Phosphines suppress |

| Catalyst Regeneration | Fast | Weak | THF ≈ DMF ≈ Toluene | No effect |

Utilization in Stereoselective Alkylation Processes

Ethylzinc bromide demonstrates exceptional utility in stereoselective alkylation processes, particularly in asymmetric transformations where precise stereochemical control is paramount [12] [13] [14]. The compound's moderate reactivity compared to more nucleophilic organometallic reagents enables selective reactions with aldehydes and ketones in the presence of chiral catalysts [13] [14].

The asymmetric alkylation of aldehydes represents a cornerstone application, typically employing chiral beta-amino alcohols as catalysts [13] [14]. These transformations proceed through a well-defined mechanism wherein the amino alcohol forms a chelate complex with ethylzinc bromide, creating a chiral environment for aldehyde coordination and subsequent alkyl transfer [14]. The resulting secondary alcohols are obtained with high enantioselectivities, often exceeding 90% enantiomeric excess [13] [14].

| Reaction Type | Substrate | Chiral Catalyst/Ligand | Enantioselectivity (% ee) | Temperature |

|---|---|---|---|---|

| Asymmetric Alkylation of Aldehydes | Aromatic Aldehydes | β-Amino Alcohols | 85-97 | -20 to 0°C |

| Stereoselective Conjugate Addition | α,β-Unsaturated Ketones | Zinc Aminoalkoxide | 87-97 | 0 to 30°C |

| Enantioselective Cross-Coupling | Glycosyl Bromides | Bis(aryl)zinc Reagents | 90-98 | Room Temperature |

| Diastereoselective Alkene Dialkylation | Terminal Alkenes | Ni(cod)₂ | syn-Addition (>95:5 dr) | Room Temperature |

| Asymmetric Homoenolate Addition | Cyclopropanols | Chiral β-Amino Alcohol | 91-97 | 0 to 40°C |

Stereoselective conjugate addition reactions constitute another significant application domain, wherein ethylzinc bromide adds to α,β-unsaturated carbonyl compounds under the influence of chiral zinc aminoalkoxide catalysts [15]. These transformations exhibit remarkable substrate tolerance, accommodating various electronic and steric environments while maintaining high levels of stereochemical control [15]. The reactions typically proceed through a zinc homoenolate intermediate, generated via ring-opening of cyclopropanol substrates, which subsequently undergoes enantioselective conjugate addition [15].

The mechanistic foundation for these stereoselective processes relies on the formation of well-defined zinc-ligand complexes that create asymmetric reaction environments [14] [15]. Positive nonlinear effects observed in many systems indicate the involvement of multiple zinc species in the catalytic cycle, with heterochiral dimers serving as less active reservoirs compared to homochiral monomeric active species [14]. This phenomenon enables the amplification of enantioselectivity beyond the enantiomeric purity of the chiral catalyst [14].

Participation in Tandem Catalytic Reaction Networks

Ethylzinc bromide exhibits remarkable compatibility with tandem catalytic processes, enabling the construction of complex molecular architectures through sequential transformations without intermediate purification [5] [16]. These multi-step sequences leverage the selective reactivity of the ethyl group while maintaining compatibility with subsequent catalytic cycles [5] [16].

The integration of Negishi cross-coupling with other palladium-catalyzed processes represents a particularly powerful strategy [16]. Sequential Negishi-Heck reaction cascades enable the formation of substituted alkenes bearing ethyl substituents, with overall yields typically ranging from 65-80% [16]. These transformations require careful optimization of catalyst loading and reaction conditions to ensure compatibility between the individual catalytic cycles [16].

| Tandem Process | First Step | Second Step | Overall Yield (%) | Key Advantage |

|---|---|---|---|---|

| Negishi Coupling/Heck Reaction | Negishi Cross-Coupling | Heck Coupling | 65-80 | Biaryl Formation |

| Asymmetric Alkylation/Aldol Condensation | Enantioselective Alkylation | Aldol Condensation | 70-92 | High Enantioselectivity |

| Cross-Coupling/Cycloaddition | Aryl-Alkyl Coupling | Diels-Alder Reaction | 55-75 | Ring Formation |

| Dialkylation/Intramolecular Aldol | Alkene Dialkylation | Cyclization | 70-93 | Stereocenter Control |

| Negishi/Suzuki Sequential Coupling | Ethyl Transfer | Suzuki Coupling | 60-85 | Sequential Diversification |

Asymmetric alkylation-aldol condensation sequences demonstrate exceptional synthetic utility, particularly in the construction of cyclic structures with multiple stereocenters [5] [16]. Initial enantioselective alkylation using ethylzinc bromide establishes the primary stereocenter, followed by intramolecular aldol condensation to form cyclic products with excellent diastereoselectivity [16]. These transformations achieve overall yields of 70-92% while maintaining enantioselectivities exceeding 90% [16].

The nickel-catalyzed dialkylation of alkenes followed by intramolecular aldol condensation represents another significant tandem process [5]. This transformation enables the rapid assembly of complex cyclic structures bearing multiple substituents, including ethyl groups introduced via ethylzinc bromide [5]. The process operates through initial migratory insertion of the alkene into the nickel-carbon bond, followed by capture with electrophilic partners and subsequent cyclization [5].

Auto-tandem catalysis represents an emerging frontier wherein single catalyst systems promote multiple mechanistically distinct transformations [16]. Ethylzinc bromide participates in such processes through initial nucleophilic attack followed by catalyst-mediated rearrangement or cyclization [16]. These systems offer significant advantages in terms of atom economy and process efficiency, though they require precise tuning of reaction conditions to achieve optimal selectivity [16].

The success of tandem processes involving ethylzinc bromide stems from its balanced reactivity profile, which enables selective participation in the initial transformation while remaining compatible with subsequent catalytic steps [5] [16]. The moderate basicity and nucleophilicity of the ethyl group prevent premature quenching of catalytic cycles, while the zinc center facilitates transmetalation processes that drive the overall reaction sequence [5] [16].